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molecular formula C4H6N2O B044965 5-Amino-3-methylisoxazole CAS No. 14678-02-5

5-Amino-3-methylisoxazole

Cat. No. B044965
M. Wt: 98.1 g/mol
InChI Key: FNXYWHTZDAVRTB-UHFFFAOYSA-N
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Patent
US06030991

Procedure details

4-brombenzenesulfonyl chloride (solid) was added, in five portions, to a solution of 3-methyl-5-aminoisoxazole (3.82 g, 40 mmol) in dry pyridine (30 ml). This was stirred at room temperature for 3 h and the pyridine was removed under reduced pressure. The residue was dissolved in THF (300 ml) and a 5% NaOH solution (100 ml) was added. Stirring continued for 1 h at room temperature. The THF was removed under reduced pressure and the resultant residue was neutralized to pH 2 using concentrated hydrochloric acid. This was extracted with ethyl acetate (3×200 ml) and the combined organic layer was dried over MgSO4 and concentrated. The crude product was recrystallized using hexane/ethyl acetate giving N-(3-methyl-5-isoxazolyl)-4-bromobenzenesulfonamide (9.2 g, 72% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:12][C:13]1[CH:17]=[C:16]([NH2:18])[O:15][N:14]=1>N1C=CC=CC=1>[CH3:12][C:13]1[CH:17]=[C:16]([NH:18][S:8]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)(=[O:10])=[O:9])[O:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
3.82 g
Type
reactant
Smiles
CC1=NOC(=C1)N
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pyridine was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (300 ml)
ADDITION
Type
ADDITION
Details
a 5% NaOH solution (100 ml) was added
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NOC(=C1)NS(=O)(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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